(R)-Morpholine-2-carbonitrile

Description

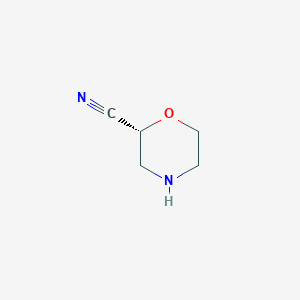

(R)-Morpholine-2-carbonitrile (CAS: 1262409-78-8) is a chiral morpholine derivative with the molecular formula C₅H₉ClN₂O and a molecular weight of 148.59 g/mol . It is commonly available as a hydrochloride salt, enhancing its stability and solubility for pharmaceutical applications. This compound features a morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) substituted with a cyano (-CN) group at the 2-position and an (R)-configured stereocenter.

Properties

Molecular Formula |

C5H8N2O |

|---|---|

Molecular Weight |

112.13 g/mol |

IUPAC Name |

(2R)-morpholine-2-carbonitrile |

InChI |

InChI=1S/C5H8N2O/c6-3-5-4-7-1-2-8-5/h5,7H,1-2,4H2/t5-/m0/s1 |

InChI Key |

HAASCECTXNYFCI-YFKPBYRVSA-N |

Isomeric SMILES |

C1CO[C@H](CN1)C#N |

Canonical SMILES |

C1COC(CN1)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: ®-Morpholine-2-carbonitrile can be synthesized through several methods. One common approach involves the reaction of morpholine with cyanogen bromide under controlled conditions. Another method includes the use of nitrile-containing reagents in the presence of catalysts to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of ®-Morpholine-2-carbonitrile often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common practices to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: ®-Morpholine-2-carbonitrile undergoes various chemical reactions, including:

Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.

Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic media.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nucleophiles like amines or alcohols in the presence of catalysts.

Major Products Formed:

Oxidation: Amides or carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Chemistry

(R)-Morpholine-2-carbonitrile serves as an important intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows it to participate in multiple chemical reactions such as:

- Oxidation : Can be oxidized to form oxides or oxygen-containing derivatives.

- Reduction : Can be reduced to amines using agents like lithium aluminum hydride.

- Substitution Reactions : The cyano group can be replaced by other nucleophiles.

Biology

This compound acts as a building block for synthesizing biologically active molecules, including enzyme inhibitors and receptor modulators. Notable applications include:

- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against bacteria such as Staphylococcus aureus with an MIC value of 0.78 mg/mL.

- Cellular Effects : Morpholine derivatives have shown positive effects on insulin release and glucose tolerance in cell models.

Medicine

Research into this compound derivatives has revealed potential therapeutic properties:

- Anticancer Activity : A study published in Frontiers in Pharmacology demonstrated that specific derivatives exhibited significant cytotoxicity against various cancer cell lines, indicating a structure-activity relationship that enhances anticancer efficacy.

- Induction of Apoptosis : The compound has shown potential in inducing programmed cell death in malignant cells.

Industrial Applications

This compound is utilized in producing polymers, resins, and other industrial materials due to its versatile chemical properties. Its application extends to:

- Production of Agrochemicals : As an intermediate in synthesizing herbicides and pesticides.

- Polymer Chemistry : Used in the development of new polymeric materials with enhanced properties.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound derivatives against various bacterial strains. Results indicated that certain derivatives significantly inhibited bacterial growth, supporting their potential use as antimicrobial agents.

Study 2: Anticancer Properties

Research assessed the anticancer effects of this compound derivatives on breast and lung cancer cell lines. The findings highlighted that modifications to the morpholine structure could enhance their cytotoxic effects.

Mechanism of Action

The mechanism by which ®-Morpholine-2-carbonitrile exerts its effects is primarily through its interaction with specific molecular targets. The nitrile group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of enzymatic activities and signaling pathways. This interaction can result in various biological effects, including inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Physicochemical Comparison of Key Morpholine Derivatives

| Compound | Melting Point (°C) | LogP (Predicted) | Solubility (Water) |

|---|---|---|---|

| This compound HCl | 223–227* | 0.5 | High |

| Morpholine-2-carboxylic Acid HCl | >250 | -1.2 | Moderate |

| 4-Morpholinecarboxamidine HCl | 198–202 | -0.8 | High |

Note: Melting point data inferred from structurally similar chromene-carbonitriles .

Table 2: Commercial Availability and Pricing

Biological Activity

(R)-Morpholine-2-carbonitrile is an organic compound characterized by a morpholine ring with a nitrile group at the second position. Its molecular formula is C5H8N2, and it has a molecular weight of approximately 112.13 g/mol. This compound has garnered attention in medicinal chemistry due to its significant biological activity, primarily through interactions with specific molecular targets.

Structural Characteristics

The unique structural features of this compound, particularly the nitrile functional group, contribute to its reactivity and potential applications. The nitrile group can form covalent bonds with nucleophilic sites in biological molecules, which may modulate enzymatic activities and cellular signaling pathways. This property is crucial for its role in various biological effects, including:

- Inhibition of Cell Proliferation : Studies have indicated that this compound can inhibit the proliferation of cancer cells.

- Induction of Apoptosis : The compound has shown potential in inducing programmed cell death in certain cancer cell lines.

Biological Activity and Mechanisms

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Research indicates that these interactions can lead to significant alterations in cellular signaling pathways, affecting processes such as apoptosis and cell cycle regulation.

Table 1: Biological Activities of this compound

| Activity Type | Mechanism of Action | Targeted Pathway |

|---|---|---|

| Cell Proliferation | Inhibition through covalent bonding | Cancer cell growth |

| Apoptosis Induction | Activation of apoptotic signaling | Caspase pathway |

| Enzymatic Inhibition | Interaction with specific kinases | CHK1 and PI3K pathways |

Case Studies and Research Findings

- CHK1 Inhibition : A study highlighted the compound's role as a selective inhibitor of CHK1, a kinase involved in cell cycle regulation. The compound exhibited over 400-fold selectivity for CHK1 over CHK2, indicating its potential as a therapeutic agent in cancer treatment . The use of this compound in this context suggests that it may effectively disrupt cancer cell cycle progression.

- PI3K Pathway Modulation : Another research effort focused on synthesizing derivatives related to this compound for their inhibitory effects on PI3K isoforms. One derivative demonstrated significant activity against PI3Kα and PI3Kδ, with IC50 values indicating potent inhibitory effects . These findings underscore the relevance of this compound in targeting critical pathways involved in cancer proliferation.

- Cytotoxicity Assays : In vitro studies using human colon carcinoma cell lines showed that the compound could induce cytotoxic effects, measured through assays such as sulforhodamine B (SRB). These assays revealed that this compound could effectively reduce cell viability at specific concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.